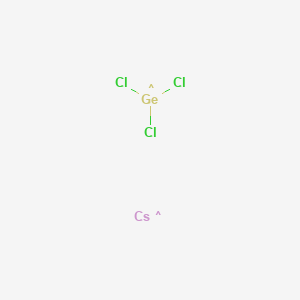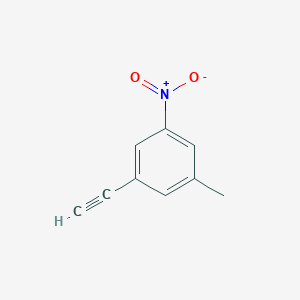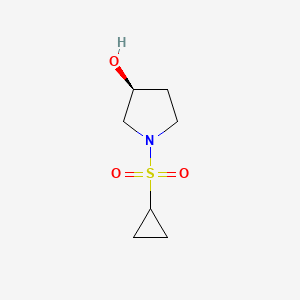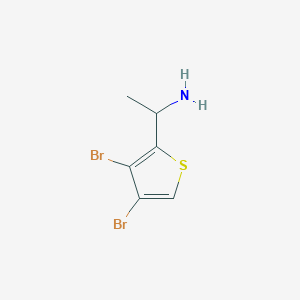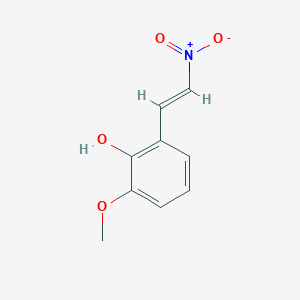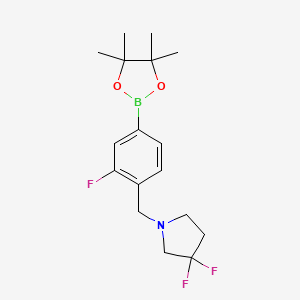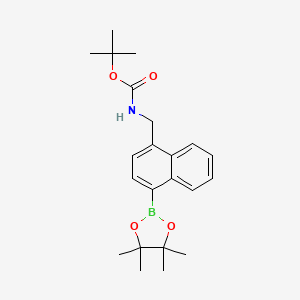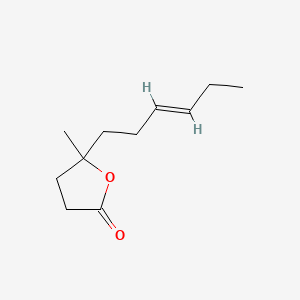
4-Hydroxy-4-methyl-7-decenoic acid gamma-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hexenyl group attached to a dihydro-5-methylfuran-2(3H)-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one typically involves the reaction of hexenyl alcohol with dihydro-5-methylfuran-2(3H)-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The hexenyl group or other functional groups in the compound can be substituted with different atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogens, acids, and bases can be employed as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-Hexenyl acetate: Known for its fruity odor and used in flavor and fragrance industries.
(E)-3-Hexen-1-ol: Commonly found in green leafy plants and used in perfumes and flavorings.
(E)-2-Hexenal: An aldehyde with a strong grassy odor, used in flavor and fragrance formulations.
Uniqueness
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one stands out due to its unique combination of a hexenyl group and a dihydro-5-methylfuran-2(3H)-one moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
14252-84-7 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
5-[(E)-hex-3-enyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
InChI-Schlüssel |
NIKDJTTZUYNCMM-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C=C/CCC1(CCC(=O)O1)C |
Kanonische SMILES |
CCC=CCCC1(CCC(=O)O1)C |
Siedepunkt |
150.00 °C. @ 6.00 mm Hg |
Dichte |
0.960-0.967 |
Physikalische Beschreibung |
Colourless liquid; fresh herbaceous note |
Löslichkeit |
Insoluble in water; soluble in oil soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


